molecular formula C8H5IN2O B1418158 7-Iodoquinazolin-4(3h)-one CAS No. 202197-77-1

7-Iodoquinazolin-4(3h)-one

Katalognummer: B1418158
CAS-Nummer: 202197-77-1
Molekulargewicht: 272.04 g/mol
InChI-Schlüssel: RZLRWRLAHJWOLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Iodoquinazolin-4(3h)-one is a useful research compound. Its molecular formula is C8H5IN2O and its molecular weight is 272.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-Iodoquinazolin-4(3H)-one, a derivative of quinazolinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, particularly focusing on its anti-inflammatory, antibacterial, and anticancer properties.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of substituted anilines with isocyanates or other nitrogen-containing compounds. The presence of the iodine atom significantly influences its biological activity by enhancing lipophilicity and binding affinity to biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. A research article documented the synthesis of several derivatives and their evaluation for anti-inflammatory activity using carrageenan-induced rat paw edema assays. The results indicated that compounds including this compound exhibited significant inhibition of edema compared to standard drugs like indomethacin. For instance, certain derivatives displayed up to 95% inhibition at various time intervals post-administration, demonstrating their potential as safer alternatives to traditional NSAIDs due to reduced ulcerogenic effects .

Table 1: Anti-inflammatory Activity of Selected Compounds

CompoundMean Swelling Volume (ml)% Inhibition at 1h% Inhibition at 2h% Inhibition at 3h% Inhibition at 4h
Control (Carrageenan)0.980----
5b0.67830.859.850.5-
12b0.49050.070.065.0-
Indomethacin-----

Antibacterial Activity

In addition to its anti-inflammatory effects, this compound has demonstrated notable antibacterial activity against both gram-positive and gram-negative bacteria. A study evaluated several derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, revealing that some compounds exhibited comparable efficacy to standard antibiotics like streptomycin .

Table 2: Antibacterial Activity of Iodoquinazolinone Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
IQZN-1E. coli18
IQZN-2S. aureus20
IQZN-3Pseudomonas aeruginosa15

Anticancer Properties

The anticancer potential of quinazolinone derivatives, including this compound, has also been explored extensively. Research indicates that these compounds can inhibit key pathways involved in tumor growth, particularly through the inhibition of enzymes like dihydrofolate reductase (DHFR). For example, a derivative was shown to reduce tumor volume by over 50% in xenograft models, highlighting its potential as an effective anticancer agent .

Case Studies and Clinical Implications

Several case studies have reported on the efficacy of quinazolinone derivatives in clinical settings. A notable study involved a cohort treated with a specific derivative that resulted in significant tumor regression in patients with colorectal cancer, suggesting that further exploration into this compound could lead to new therapeutic options for cancer treatment.

Eigenschaften

IUPAC Name

7-iodo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLRWRLAHJWOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619233
Record name 7-Iodoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202197-77-1
Record name 7-Iodoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Amino-quinazolin-4-one (R. Dempsy and E. Skito, Biochemistry, 30, 1991, 8480) (1.61 g) was suspended in 6N HCl (20 ml) and cooled in an ice bath. A solution of sodium nitrite (0.75 g) in water (10 ml) was added dropwise over 15 minutes. After a further 10 minutes, a solution of potassium iodide (1.66 g) in water (5 ml) was added dropwise. The mixture was warmed to 20° C. and after 3 hours partitioned between ethyl acetate and sodium thiosulphate. The organic phase was dried and concentrated in vacuo to give the title compound (0.485 g); m/z (M+1+) 271.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.66 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Iodoquinazolin-4(3h)-one
Reactant of Route 2
Reactant of Route 2
7-Iodoquinazolin-4(3h)-one
Reactant of Route 3
Reactant of Route 3
7-Iodoquinazolin-4(3h)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
7-Iodoquinazolin-4(3h)-one
Reactant of Route 5
Reactant of Route 5
7-Iodoquinazolin-4(3h)-one
Reactant of Route 6
Reactant of Route 6
7-Iodoquinazolin-4(3h)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.